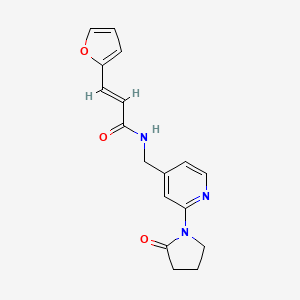
(E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of acrylamides and has been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of (E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of various microorganisms such as Candida albicans and Staphylococcus aureus. Additionally, it has been shown to have low toxicity towards normal human cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide in lab experiments is its broad spectrum of biological activities. This makes it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
1. Further studies are needed to fully understand the mechanism of action of (E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide.
2. The compound can be further modified to improve its solubility and bioavailability.
3. Studies can be conducted to investigate the potential of this compound as a photosensitizer in photodynamic therapy.
4. The compound can be tested for its activity against other types of cancer and microorganisms.
5. The compound can be used as a lead compound for the development of new drugs and therapies.
Synthesemethoden
The synthesis of (E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide involves the reaction of furan-2-carboxaldehyde and (2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methylamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16(6-5-14-3-2-10-23-14)19-12-13-7-8-18-15(11-13)20-9-1-4-17(20)22/h2-3,5-8,10-11H,1,4,9,12H2,(H,19,21)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSIBKQTGNQUDE-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396545.png)
![1-(3-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396546.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2396548.png)
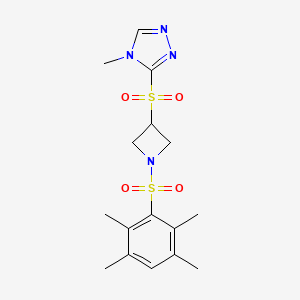
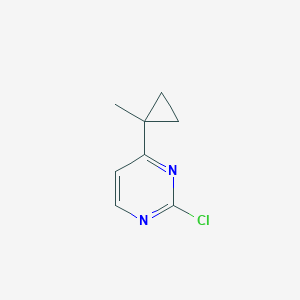
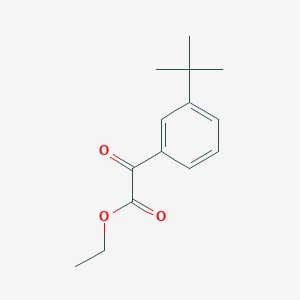

![1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one](/img/structure/B2396559.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)
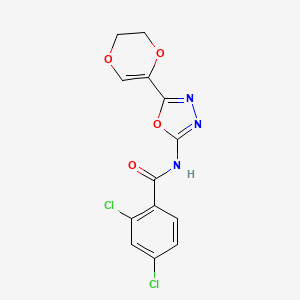

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)
